molecular formula C15H10O6 B1255660 2-Hydroxyvertixanthone

2-Hydroxyvertixanthone

Cat. No.: B1255660
M. Wt: 286.24 g/mol
InChI Key: RHTSTEXCCXSDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyvertixanthone is a xanthone derivative, a class of oxygen-containing heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Xanthones are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties .

Properties

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

methyl 2,8-dihydroxy-9-oxoxanthene-1-carboxylate

InChI

InChI=1S/C15H10O6/c1-20-15(19)12-8(17)5-6-10-13(12)14(18)11-7(16)3-2-4-9(11)21-10/h2-6,16-17H,1H3

InChI Key

RHTSTEXCCXSDAD-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Core Structure : The xanthone backbone consists of two benzene rings fused to a γ-pyrone ring.
  • Substituents : indicates that 2-hydroxyvertixanthone has a hydroxyl group at position 2. A related compound (compound 79) features an additional formyl moiety at C-6, highlighting the variability in substituent patterns .
  • Synthesis : Derived from Aspergillus sydowii C1-S01-A7 using chromatographic techniques (SiO₂/Sephadex LH-20/RP-18/HPLC) and characterized via spectral analyses .

Comparison with Similar Xanthone Derivatives

Below is a detailed comparison of 2-hydroxyvertixanthone with structurally and functionally related xanthones:

Structural Comparison

Table 1: Structural Features of Selected Xanthones

Compound Core Structure Substituents Molecular Formula CAS Number Source
2-Hydroxyvertixanthone Xanthone -OH at C-2 Not specified Not provided Aspergillus sydowii
2-Hydroxyxanthone Xanthone -OH at C-2 C₁₃H₈O₃ 1915-98-6 Synthetic/Plant metabolites
2-Chlorothioxanthone Thioxanthone* -Cl at C-2, sulfur atom C₁₃H₇ClOS 86-39-5 Synthetic intermediates
Compound 79 (Analog) Xanthone -OH at C-2, -CHO at C-6 Not specified Not provided Aspergillus sydowii

*Thioxanthones differ from xanthones by replacing an oxygen atom in the pyrone ring with sulfur .

Key Observations:

  • Substituent Diversity : 2-Hydroxyvertixanthone and 2-hydroxyxanthone share a hydroxyl group at C-2, but the former may have additional functional groups (e.g., formyl at C-6 in compound 79) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Molecular Weight Solubility Stability Spectral Data (UV/IR)
2-Hydroxyvertixanthone Not available Likely polar solvents (DMSO, acetone) Stable at -20°C UV: ~250–350 nm
2-Hydroxyxanthone 212.20 g/mol Soluble in chloroform, DMSO, acetone Store at RT UV: λmax ~320 nm
2-Chlorothioxanthone 246.71 g/mol Low solubility in water Light-sensitive IR: C-Cl stretch ~550 cm⁻¹

Key Observations:

  • Solubility : Hydroxylated xanthones (e.g., 2-hydroxyxanthone) exhibit better solubility in organic solvents than halogenated derivatives .
  • Stability : Halogenated xanthones like 2-chlorothioxanthone require protection from light due to photodegradation risks .

Key Observations:

  • Antimicrobial Potential: 2-Hydroxyvertixanthone’s structural similarity to fungal metabolites suggests antimicrobial utility, though specific data are lacking .
  • Therapeutic Applications : 2-Hydroxyxanthone is explored for cancer research due to its cytotoxicity, while 2-chlorothioxanthone is pivotal in synthesizing antipsychotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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